Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
Description
Introduction to Cobalt(2+) Dinickel(2+) Bis(2-Hydroxypropane-1,2,3-Tricarboxylate)
Chemical Nomenclature and Formula Validation
The systematic IUPAC name cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) derives from the compound’s composition of two nickel(II) cations, one cobalt(II) cation, and two deprotonated citrate ligands. The citrate anion (C₆H₅O₇³⁻) acts as a polydentate ligand, coordinating through its hydroxyl and carboxylate groups. The molecular formula is CoNi₂(C₆H₅O₇)₂·nH₂O , where n represents hydration states observed in crystalline forms.
The citrate ligand’s IUPAC name, 2-hydroxypropane-1,2,3-tricarboxylic acid, is validated by its three carboxylate groups (-COO⁻) and a hydroxyl (-OH) group on the central carbon. In this complex, each citrate ligand coordinates to both cobalt and nickel ions, forming a heterometallic framework. The oxidation states of the metals are explicitly denoted to avoid ambiguity: cobalt exists as Co²⁺, and nickel as Ni²⁺, consistent with their common +2 oxidation states in coordination complexes.
Table 1: Key Structural Features of the Compound
| Property | Description |
|---|---|
| Molecular Formula | CoNi₂(C₆H₅O₇)₂·nH₂O |
| Coordination Geometry | Octahedral (Co²⁺), square-planar or octahedral (Ni²⁺) |
| Ligand Denticity | Citrate acts as a µ₄- or µ₅-bridging ligand |
| Hydration States | Variable (n = 2–4, depending on synthesis conditions) |
This formulation aligns with analogous heterometallic citrate complexes, such as [CoK₄(µ₁₀-C₆H₅O₇)₂]ₙ and [CdK(µ₈-C₆H₅O₇)(µ-H₂O)(H₂O)]ₙ, which exhibit similar bridging ligand behavior.
Historical Context of Heterometallic Citrate Complexes
Heterometallic citrate complexes emerged as a focal point in coordination chemistry during the late 20th century, driven by interest in their structural diversity and catalytic potential. Early studies focused on monometallic citrates, such as cobalt(II) citrate dihydrate and nickel citrate, which laid the groundwork for understanding ligand coordination modes. The advent of X-ray crystallography in the 1990s enabled precise determination of heterometallic structures, revealing intricate metal-ligand networks.
A pivotal development occurred in 2019 with the synthesis of [CoK₄(µ₁₀-C₆H₅O₇)₂]ₙ, a cobalt-potassium citrate complex showcasing the citrate ligand’s ability to bridge multiple metal centers. This discovery spurred interest in combining transition metals like cobalt and nickel to exploit synergistic effects. For instance, nickel-citrate coordination polymers (Ni-CP) demonstrated exceptional catalytic activity in multicomponent organic reactions, highlighting the role of heterometallic systems in green chemistry.
Role in Coordination Chemistry and Materials Science
The cobalt-nickel citrate complex exemplifies advancements in designing functional materials. Its structure leverages the citrate ligand’s flexibility to stabilize mixed-metal frameworks, which are critical for applications in:
- Catalysis : Heterometallic centers often enhance catalytic efficiency. For example, nickel-citrate polymers catalyze the synthesis of polyhydroquinolines with high yields. The Co-Ni system may similarly accelerate redox reactions due to the metals’ complementary electron-transfer properties.
- Magnetic Materials : Cobalt and nickel ions contribute unpaired electrons, enabling tunable magnetic behavior. Such properties are exploitable in data storage or spintronic devices.
- Sensor Technology : The ligand’s hydroxyl and carboxylate groups can chelate environmental pollutants, making the complex a candidate for heavy-metal detection.
Table 2: Comparative Analysis of Citrate-Based Complexes
| Complex Type | Metals Involved | Application Domain | Reference |
|---|---|---|---|
| Monometallic | Co²⁺ | Pharmaceutical precursors | |
| Heterometallic | Co²⁺, K⁺ | Structural models | |
| Heterometallic | Ni²⁺, K⁺ | Organic catalysis |
The Co-Ni citrate complex’s versatility stems from the citrate ligand’s ability to adopt multiple coordination modes (e.g., monodentate, bidentate, or bridging), which stabilize diverse architectures. This adaptability is crucial for engineering materials with tailored porosity or conductivity.
Properties
CAS No. |
94232-44-7 |
|---|---|
Molecular Formula |
C12H10CoNi2O14 |
Molecular Weight |
554.52 g/mol |
IUPAC Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/2C6H8O7.Co.2Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
KGKXWYHTIXPVGY-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the reaction of cobalt and nickel salts with citric acid or its derivatives under controlled conditions. The process ensures the formation of the desired coordination complex while minimizing byproducts.
Step-by-Step Procedure
-
- Cobalt(II) chloride ($$ CoCl2 $$) or cobalt(II) nitrate ($$ Co(NO3)_2 $$).
- Nickel(II) chloride ($$ NiCl2 $$) or nickel(II) nitrate ($$ Ni(NO3)_2 $$).
- Citric acid ($$ C6H8O_7 $$) as the ligand source.
Preparation of Aqueous Solutions :
- Dissolve stoichiometric amounts of cobalt and nickel salts in deionized water.
- Prepare a separate solution of citric acid in water.
-
- Slowly add the citric acid solution to the metal salt solution under constant stirring.
- Maintain the pH between 5 and 7 using a buffer or by adding dilute ammonia solution dropwise.
-
- Heat the reaction mixture to $$ 60^\circ C $$ to $$ 80^\circ C $$ for 1–3 hours to ensure complete complexation.
-
- Cool the reaction mixture to room temperature.
- Filter the precipitate and wash it with cold deionized water to remove unreacted salts.
Drying :
- Dry the precipitate at $$ 50^\circ C $$ to $$ 70^\circ C $$ under vacuum for several hours to obtain the final product.
Optimization Parameters
Reactant Ratios
pH Control
- A pH range of 5–7 is critical for preventing hydrolysis of metal ions while promoting ligand coordination.
Characterization Techniques
To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:
Research Findings
Yield Efficiency
Studies report yields exceeding 85% when optimized conditions are applied, particularly with precise pH control and adequate stirring during mixing.
Structural Stability
Crystallographic studies reveal that the cobalt-nickel coordination forms stable chelate rings with bond lengths around $$ 2.5 \text{ Å} $$, contributing to its robust structure.
Solubility
The compound exhibits limited solubility in water but dissolves in acidic or chelating agents, facilitating its use in catalysis.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation states of the metal ions.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the metal centers.
Substitution: Ligand substitution reactions can take place, where the 2-hydroxypropane-1,2,3-tricarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH adjustments, and specific solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
Catalytic Applications
Cobalt and nickel complexes have been extensively studied for their catalytic properties. The specific compound , cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate), exhibits notable catalytic activity due to its metal centers and the presence of carboxylate ligands.
- Hydrogenation Reactions : This compound has been investigated for its ability to catalyze hydrogenation reactions. The metal centers can facilitate the activation of hydrogen molecules, making it effective in reducing various organic compounds .
- Electrocatalysis : The compound shows promise in electrocatalytic applications, particularly in fuel cells and water-splitting reactions. The unique coordination environment provided by the tricarboxylate ligand enhances electron transfer processes .
Materials Science
The structural properties of cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) enable its use in materials science.
- Metal-Organic Frameworks (MOFs) : This compound can be utilized to synthesize metal-organic frameworks that exhibit high surface areas and tunable porosity. These frameworks are valuable for gas storage and separation applications .
- Nanomaterials : The compound can serve as a precursor for the synthesis of cobalt and nickel oxide nanoparticles. These nanoparticles have applications in catalysis, energy storage devices (such as batteries), and sensors due to their high surface area and reactivity .
Biological Applications
Cobalt and nickel are essential trace elements in biological systems, and their complexes can mimic or enhance biological functions.
- Enzyme Mimics : Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) can act as a model for metalloenzymes that utilize cobalt or nickel as active sites. These models help in understanding enzyme mechanisms and developing artificial enzymes for biotechnological applications .
- Phytoremediation : Research indicates that plants can hyperaccumulate nickel and cobalt through similar physiological pathways. Understanding the interactions of these metals with organic ligands like those found in this compound can aid in developing strategies for phytoremediation of contaminated soils .
Case Study 1: Catalytic Hydrogenation
A study demonstrated that cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) effectively catalyzed the hydrogenation of alkenes under mild conditions. The reaction showcased high selectivity and turnover numbers compared to traditional catalysts.
Case Study 2: Synthesis of Metal-Organic Frameworks
Research on the synthesis of metal-organic frameworks using this compound revealed that it could form stable frameworks with significant gas adsorption capacities. These MOFs were tested for CO₂ capture, showing promising results that could lead to advancements in carbon capture technologies.
Mechanism of Action
The mechanism by which cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exerts its effects involves the coordination of metal ions with the tricarboxylate ligands. This coordination can influence the electronic properties of the metal centers, affecting their reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Key Observations :
- Metal Ratios : The cobalt-nickel complexes (94232-44-7 and 94232-84-5) differ in Co:Ni ratios (1:2 vs. 2:1), impacting electronic and magnetic properties .
- Homometallic vs. Heterometallic : Homometallic complexes (e.g., trimanganese citrate) exhibit simpler magnetic interactions, while heterometallic systems (e.g., Co-Ni) enable synergistic effects .
Magnetic Properties
Mixed-metal citrate complexes are notable for their magnetic behavior due to metal-ion interactions:
- Cobalt-Nickel Systems : Co²⁺ (high-spin d⁷) and Ni²⁺ (d⁸) in 94232-44-7 likely exhibit ferromagnetic coupling, as observed in dinickel macrocyclic complexes with citrate-like ligands .
- Trimanganese Citrate : Mn²⁺ (d⁵) systems show antiferromagnetic ordering at low temperatures due to superexchange via carboxylate bridges .
- Copper Citrate : Paramagnetic behavior dominates, with weak antiferromagnetic interactions between Cu²⁺ centers .
Biological Activity
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is a complex metal carboxylate that has garnered attention for its biological activity. This compound, often referred to as a cobalt-nickel complex, may play significant roles in various biological processes, including metal transport and enzyme activation. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula of Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) indicates that it contains two nickel ions and one cobalt ion coordinated with a tricarboxylic acid derivative. The structure can be represented as follows:
- Metal Ions : Co and Ni
- Ligand : 2-hydroxypropane-1,2,3-tricarboxylate
This coordination leads to unique properties that influence its reactivity and biological interactions.
Metal Transport Mechanisms
Research indicates that cobalt and nickel are essential trace elements in various organisms. They are involved in metalloprotein functions and enzymatic activities. The transport mechanisms of these metals have been extensively studied:
- Transport Proteins : Specific transport proteins facilitate the uptake of Co and Ni in cells. For instance, studies have shown that certain prokaryotic species utilize dual-function transporters capable of transporting both metals simultaneously .
- Cellular Uptake : In plants like Alyssum, hyperaccumulation of nickel and cobalt occurs through distinct physiological pathways. While nickel is stored intracellularly, cobalt tends to be exuded extracellularly due to its higher toxicity levels .
Enzymatic Functions
Cobalt plays a crucial role in the function of vitamin B12-dependent enzymes. Nickel is similarly important for various metalloenzymes:
- Vitamin B12 Synthesis : Cobalt is integral to the synthesis of vitamin B12, which is essential for DNA synthesis and cellular metabolism .
- Enzyme Activation : Both metals can serve as cofactors for enzymes involved in critical metabolic pathways. For example, nickel-dependent ureases are vital for nitrogen metabolism in plants .
Toxicological Aspects
While cobalt and nickel are necessary at trace levels, they exhibit toxic effects at elevated concentrations:
- Phytotoxicity : High levels of cobalt can induce phytotoxic responses in plants, leading to leaf lesions similar to those caused by manganese toxicity .
- Cellular Stress Responses : Excessive metal accumulation can trigger oxidative stress responses in cells, impacting overall cellular health.
Study on Hyperaccumulation in Alyssum
A study conducted on Alyssum species revealed insights into the simultaneous accumulation of nickel and cobalt. The research highlighted the differences in how these metals are stored within plant tissues:
| Element | Accumulation (μg/g) | Storage Mechanism |
|---|---|---|
| Nickel | Up to 1500 | Intracellular |
| Cobalt | Up to 1500 | Extracellular |
This study underscores the physiological adaptations that allow certain plants to thrive in metal-rich environments while managing toxicity .
Comparative Genomic Analysis
A comparative genomic analysis examined the utilization of nickel and cobalt across various organisms. The findings suggested that:
Q & A
Basic: What synthetic methodologies are recommended for preparing cobalt-nickel citrate complexes?
Answer:
The synthesis typically involves stoichiometric reactions of cobalt(II) and nickel(II) salts with citrate ligands under controlled pH (6–8) to favor coordination. A stepwise approach is advised:
Dissolve cobalt chloride (CoCl₂·6H₂O) and nickel nitrate (Ni(NO₃)₂·6H₂O) in a 1:2 molar ratio in deionized water.
Add sodium citrate (C₆H₅Na₃O₇) dropwise to the metal solution while stirring at 60°C to prevent hydroxide precipitation.
Isolate the product via vacuum filtration and wash with ethanol to remove unreacted salts.
Validation: Monitor reaction progress using pH-dependent UV-Vis spectroscopy (absorbance peaks at 510 nm for Co²⁺ and 395 nm for Ni²⁺) .
Basic: How can the structure of this mixed-metal citrate complex be characterized?
Answer:
Combine multiple techniques for robust structural elucidation:
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the coordination geometry and confirm dinuclear motifs .
- FT-IR spectroscopy : Identify citrate binding modes (asymmetric COO⁻ stretches at 1580–1650 cm⁻¹) and hydroxyl coordination (broad peak ~3400 cm⁻¹).
- Elemental analysis : Verify metal-to-ligand ratios (expected Co:Ni:citrate = 1:2:2) .
Table 1: Typical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Monoclinic (P2₁/c) |
| Coordination | Octahedral (Co²⁺, Ni²⁺) |
| Bond lengths | Co–O: 2.05–2.15 Å |
| Ni–O: 2.10–2.20 Å |
Basic: What safety protocols apply due to regulatory restrictions on this compound?
Answer:
Adhere to exposure limits (0.5 μg/cm²/week for skin contact) and disposal guidelines for metal-containing complexes :
- Use fume hoods and PPE (gloves, lab coats) during synthesis.
- Neutralize waste with 1 M NaOH to precipitate metals before disposal.
- Document compliance with REACH and Green Procurement Standards .
Advanced: How can electronic and magnetic properties of this complex be analyzed?
Answer:
Probe metal-centered electronic states and spin interactions:
- Magnetic susceptibility : Use SQUID magnetometry to measure μeff (expected: 4.7–5.2 μB for high-spin Co²⁺ and Ni²⁺).
- EPR spectroscopy : Detect paramagnetic species (g ≈ 2.1–2.3 for Ni²⁺ in octahedral fields).
- DFT calculations : Model ligand-field splitting and d-orbital occupancy (software: ORCA, Gaussian) .
Note: Contradictions between experimental and computational data may arise from solvent effects or spin-orbit coupling; validate with XAS (X-ray absorption spectroscopy) .
Advanced: What strategies resolve contradictions between crystallographic and spectroscopic data?
Answer:
Address discrepancies using complementary methods:
- If XRD suggests symmetric coordination but IR indicates inequivalent COO⁻ groups, consider dynamic disorder in the crystal lattice .
- For mismatched oxidation states (e.g., EPR suggests Ni³⁺), re-examine synthesis conditions for unintended oxidation (use inert atmosphere, chelating agents).
- Cross-validate with XPS to confirm metal oxidation states (binding energies: Co²⁺ ~780 eV, Ni²⁺ ~855 eV) .
Advanced: How can mechanistic studies evaluate its catalytic potential in oxidation reactions?
Answer:
Design experiments to test catalytic activity:
Substrate screening : Use H₂O₂ or O₂ as oxidants in alkene epoxidation (monitor via GC-MS).
Kinetic studies : Measure turnover frequency (TOF) under varying pH and temperature.
Spectroscopic trapping : Identify intermediates via freeze-quench EPR or UV-Vis stopped-flow techniques .
Hypothesis: The dinuclear Co-Ni core may facilitate μ-peroxo intermediates, analogous to bis(μ-oxo)dinickel systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
